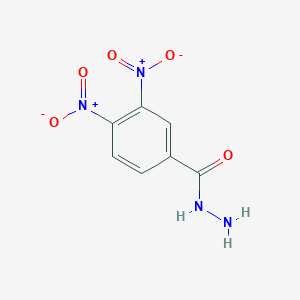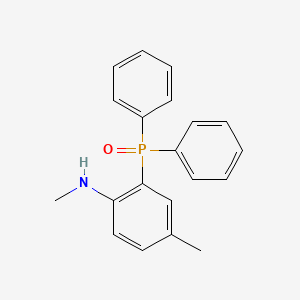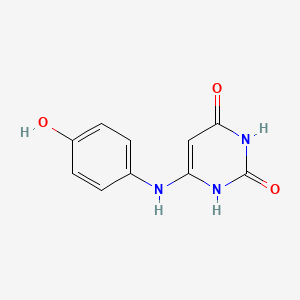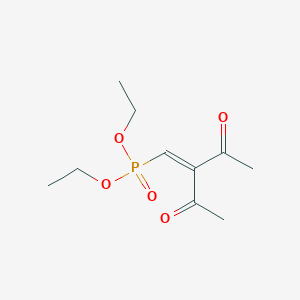![molecular formula C12H19NO2 B14477071 2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol CAS No. 66022-30-8](/img/structure/B14477071.png)
2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- is an organic compound with the chemical formula C11H17NO2 It is a type of ethanolamine derivative, characterized by the presence of an ethanol group attached to a phenoxyethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- typically involves the reaction of 2-phenoxyethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-phenoxyethylamine attacks the methyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted ethanol derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but with a phenylmethyl group instead of a phenoxyethyl group.
2-Methyl-1-phenyl-2-propanol: Another ethanolamine derivative with a different substitution pattern.
Uniqueness
Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyethyl group provides additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66022-30-8 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-[methyl(1-phenoxypropan-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11(13(2)8-9-14)10-15-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
Clave InChI |
STQMKKXEVSASGG-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC=C1)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)




![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)



![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
